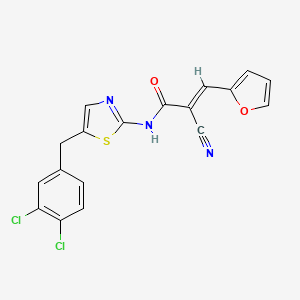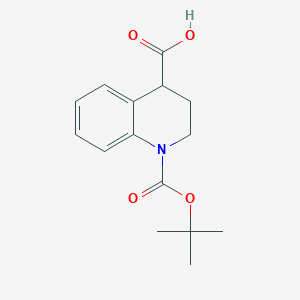![molecular formula C15H15N3O5S2 B2484579 2-((5-(苯并[d][1,3]二氧戊环-5-甲酰胺)-1,3,4-噻二唑-2-基)硫代)丙酸乙酯 CAS No. 476465-24-4](/img/structure/B2484579.png)
2-((5-(苯并[d][1,3]二氧戊环-5-甲酰胺)-1,3,4-噻二唑-2-基)硫代)丙酸乙酯
描述
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is an organic compound with a complex structure and a variety of potential applications in scientific research. The compound's unique chemical framework incorporates elements like carbon, nitrogen, oxygen, sulfur, and hydrogen, and it features both aromatic and heterocyclic moieties, making it an intriguing subject for study in various fields including medicinal chemistry and materials science.
科学研究应用
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has diverse applications in scientific research:
Chemistry: : It's used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : This compound can serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.
Industry: : Its structural components lend themselves to applications in material sciences, such as in the synthesis of polymers or other advanced materials.
作用机制
Target of Action
The primary targets of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are currently unknown. This compound is a novel organoselenium compound , and organoselenium compounds have been explored for their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Mode of Action
Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of human carcinoma cells
Biochemical Pathways
Organoselenium compounds have been found to have a wide spectrum of biological activities, including antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulating effects . These effects suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Organoselenium compounds have been found to induce apoptotic cell death in certain types of human carcinoma cells . This suggests that this compound may have potential antitumor effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, often starting with the formation of the 1,3,4-thiadiazole ring. One common route involves the cyclization of thiosemicarbazides with appropriate carboxylic acid derivatives under acidic conditions. The introduction of the benzo[d][1,3]dioxole moiety is generally achieved through a separate step involving amide bond formation using coupling reagents like EDCI or DCC. Finally, esterification of the resulting carboxylic acid intermediate with ethanol under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial synthesis may optimize these reactions through continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times. Catalysis using metal complexes or enzymes can also be employed to enhance selectivity and efficiency in large-scale production.
化学反应分析
Types of Reactions
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive transformations can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are possible, particularly at the ester and thiadiazole moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include organic peroxides for oxidation, lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution. Reaction conditions generally involve solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
Major Products
The major products of these reactions vary. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines, depending on the functional group targeted. Substitution reactions often result in the replacement of the ester or thio groups with other nucleophiles, forming new ester or thio derivatives.
相似化合物的比较
Similar Compounds
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with an acetate group instead of propanoate.
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Contains a butanoate group instead of propanoate, altering its hydrophobicity and reactivity.
Methyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Methyl ester variant, potentially affecting its steric and electronic properties.
Uniqueness
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its specific ester and amide linkages, which provide a balance of hydrophobic and hydrophilic regions, enhancing its solubility and interaction with biological targets compared to its analogs.
属性
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-3-21-13(20)8(2)24-15-18-17-14(25-15)16-12(19)9-4-5-10-11(6-9)23-7-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURKLYFYYTTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321306 | |
| Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-24-4 | |
| Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2484503.png)
amino}acetic acid](/img/structure/B2484505.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484516.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2484517.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide](/img/structure/B2484518.png)
